![molecular formula C14H21ClN2O3S3 B2930727 5-Chloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide CAS No. 2380096-94-4](/img/structure/B2930727.png)
5-Chloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK, which plays a crucial role in the development and progression of various cancers and autoimmune disorders.
Mecanismo De Acción
5-Chloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide works by inhibiting the activity of BTK, which is a crucial protein kinase involved in the development and progression of various cancers and autoimmune disorders. BTK plays a crucial role in the signaling pathways that regulate the survival and proliferation of cancer cells and immune cells. Inhibition of BTK by 5-Chloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide leads to the suppression of these signaling pathways, resulting in the inhibition of cancer cell growth and the suppression of immune cell activation.
Biochemical and Physiological Effects:
5-Chloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the activity of BTK, leading to the suppression of cancer cell growth and the suppression of immune cell activation. This compound has also been shown to have anti-inflammatory activity, making it a potential therapeutic agent for various autoimmune disorders. Additionally, this compound has shown to have a favorable pharmacokinetic profile, making it a potential candidate for clinical development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Chloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide in lab experiments include its potent inhibition of BTK, its favorable pharmacokinetic profile, and its anti-inflammatory activity. However, there are also some limitations to using this compound in lab experiments. One of the limitations is that it is a relatively new compound, and there is limited information available on its toxicity and safety profile. Additionally, this compound is relatively expensive compared to other BTK inhibitors, which may limit its use in some research applications.
Direcciones Futuras
There are several potential future directions for research on 5-Chloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide. One potential direction is to study its efficacy and safety in clinical trials for the treatment of various cancers and autoimmune disorders. Another potential direction is to study its potential use in combination with other therapeutic agents to enhance its efficacy. Additionally, further research is needed to understand the mechanism of action of this compound and its potential use in other research applications.
Métodos De Síntesis
The synthesis of 5-Chloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide involves several steps. The first step involves the reaction of 2-chloro-5-nitrothiophene with morpholine to form 2-morpholino-5-nitrothiophene. This intermediate is then reduced to 2-morpholino-5-aminothiophene using a reducing agent such as palladium on carbon. The final step involves the reaction of 2-morpholino-5-aminothiophene with 4-(chloromethyl)thiophene-2-sulfonamide in the presence of a base such as potassium carbonate to form 5-Chloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide.
Aplicaciones Científicas De Investigación
5-Chloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide has shown promising results in various scientific research applications. It has been shown to be a potent inhibitor of BTK, which is a crucial protein kinase involved in the development and progression of various cancers and autoimmune disorders. This compound has been studied extensively in preclinical models of cancer and autoimmune disorders, and it has shown significant antitumor and anti-inflammatory activity.
Propiedades
IUPAC Name |
5-chloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O3S3/c15-12-1-2-13(22-12)23(18,19)16-11-14(3-9-21-10-4-14)17-5-7-20-8-6-17/h1-2,16H,3-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSLMCYUSPPIIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNS(=O)(=O)C2=CC=C(S2)Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

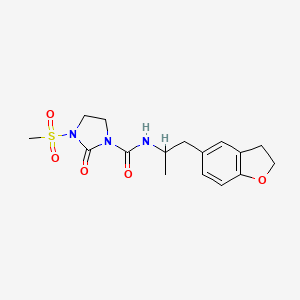
![tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B2930645.png)
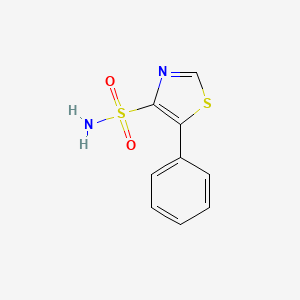
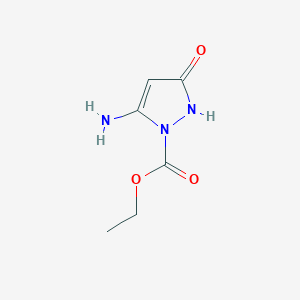
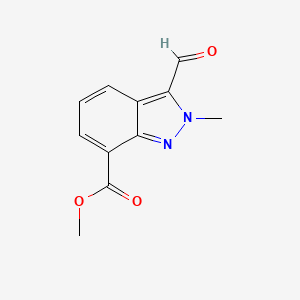
![N-(benzo[d][1,3]dioxol-5-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2930650.png)
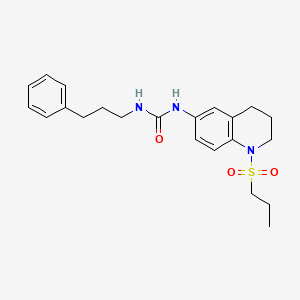
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2930655.png)
![3-(3-Methylphenyl)sulfonyl-1-(3-pyridinylmethylideneamino)-2-pyrrolo[3,2-b]quinoxalinamine](/img/structure/B2930657.png)
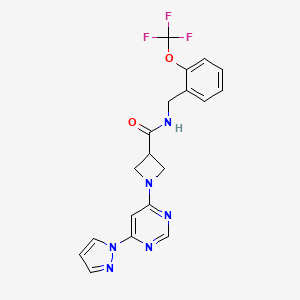
![3-({1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2930659.png)
![3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2930660.png)
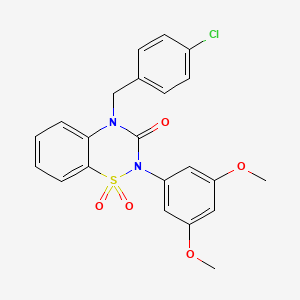
![Ethyl 4-(2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2930667.png)